2-(1-Naphthylmethyl)piperidine oxalate
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Overview
Description
2-(1-Naphthylmethyl)piperidine oxalate is a chemical compound with the molecular formula C18H21NO4 and a molecular weight of 315.36 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthylmethyl)piperidine oxalate typically involves the reaction of 1-naphthylmethyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthylmethyl)piperidine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthylmethyl ketone, while reduction may produce naphthylmethylamine .
Scientific Research Applications
2-(1-Naphthylmethyl)piperidine oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Naphthylmethyl)piperidine oxalate involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
Naphthylmethylamine: A derivative of naphthalene with an amine group.
Naphthylmethyl chloride: A derivative of naphthalene with a chloride group.
Uniqueness
2-(1-Naphthylmethyl)piperidine oxalate is unique due to its combination of the piperidine ring and the naphthylmethyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
1177281-94-5 |
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Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)piperidine;oxalic acid |
InChI |
InChI=1S/C16H19N.C2H2O4/c1-2-10-16-13(6-1)7-5-8-14(16)12-15-9-3-4-11-17-15;3-1(4)2(5)6/h1-2,5-8,10,15,17H,3-4,9,11-12H2;(H,3,4)(H,5,6) |
InChI Key |
CIHRNCFEOKZCHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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